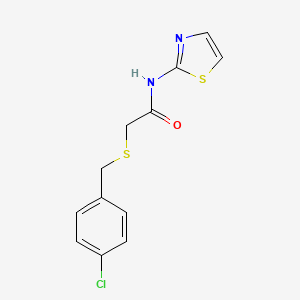![molecular formula C13H9Cl4N3O2S B15007256 2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)
2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a sulfonohydrazide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 2,6-dichlorotoluene, followed by a series of reactions to introduce the sulfonohydrazide group and other functional groups . The reaction conditions often require specific catalysts, such as phosphorus pentachloride, and controlled temperatures ranging from 50 to 250°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to ensure high yield and purity. The process is designed to minimize waste and reduce environmental impact, making it a sustainable option for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloroaniline: An organic compound with similar chlorine substitutions but different functional groups.
2,6-Dichlorodiphenylamine: Another compound with dichloro substitutions, used in different applications.
3,7-Dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A novel pesticide compound with similar structural features.
Uniqueness
What sets 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C13H9Cl4N3O2S |
|---|---|
Peso molecular |
413.1 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H9Cl4N3O2S/c1-7-5-11(16)19-13(17)12(7)23(21,22)20-18-6-8-9(14)3-2-4-10(8)15/h2-6,20H,1H3/b18-6- |
Clave InChI |
OHAZCOCPYMKOGE-FXBPXSCXSA-N |
SMILES isomérico |
CC1=CC(=NC(=C1S(=O)(=O)N/N=C\C2=C(C=CC=C2Cl)Cl)Cl)Cl |
SMILES canónico |
CC1=CC(=NC(=C1S(=O)(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)

![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
